Cas no 956003-84-2 (5-(bromomethyl)-1,3-thiazole hydrobromide)

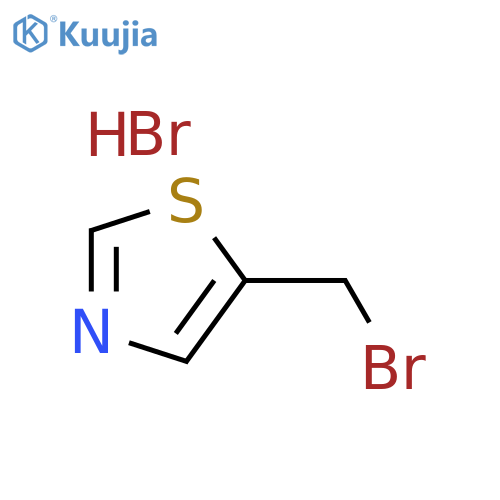

956003-84-2 structure

商品名:5-(bromomethyl)-1,3-thiazole hydrobromide

CAS番号:956003-84-2

MF:C4H5Br2NS

メガワット:258.962198019028

MDL:MFCD20526783

CID:2852901

PubChem ID:69216589

5-(bromomethyl)-1,3-thiazole hydrobromide 化学的及び物理的性質

名前と識別子

-

- 5-(bromomethyl)-1,3-thiazole,hydrobromide

- 5-(bromomethyl)thiazole hydrobromide

- 5-(Bromomethyl)-thiazole hbr

- 5-(Bromomethyl)thiazole HBr

- 5-(bromomethyl)-1,3-thiazole;hydrobromide

- 5-Bromomethylthiazole hydrobromide

- 5-(bromomethyl)-1,3-thiazole hydrobromide

- SCHEMBL4849534

- DB-206420

- 956003-84-2

- EN300-247967

- J-516306

- 5-(bromomethyl)thiazolehydrobromide

-

- MDL: MFCD20526783

- インチ: 1S/C4H4BrNS.BrH/c5-1-4-2-6-3-7-4;/h2-3H,1H2;1H

- InChIKey: UBIKRYYVAOIIDU-UHFFFAOYSA-N

- ほほえんだ: Br.BrCC1=CN=CS1

計算された属性

- せいみつぶんしりょう: 258.84890 g/mol

- どういたいしつりょう: 256.85095 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 59.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.1

- ぶんしりょう: 258.96

5-(bromomethyl)-1,3-thiazole hydrobromide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-247967-1.0g |

5-(bromomethyl)-1,3-thiazole hydrobromide |

956003-84-2 | 95% | 1.0g |

$1057.0 | 2024-06-19 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y97373-1g |

5-(broMoMethyl)thiazole hydrobroMide |

956003-84-2 | 95% | 1g |

¥5200.00 | 2023-04-11 | |

| Chemenu | CM294999-1g |

5-(Bromomethyl)thiazole hydrobromide |

956003-84-2 | 95% | 1g |

$595 | 2024-07-18 | |

| Enamine | EN300-247967-10.0g |

5-(bromomethyl)-1,3-thiazole hydrobromide |

956003-84-2 | 95% | 10.0g |

$4545.0 | 2024-06-19 | |

| Alichem | A059004029-25g |

5-(Bromomethyl)thiazole hydrobromide |

956003-84-2 | 95% | 25g |

$3383.50 | 2023-08-31 | |

| Aaron | AR00IJX4-250mg |

5-(Bromomethyl)thiazole hydrobromide |

956003-84-2 | 95% | 250mg |

$746.00 | 2025-02-17 | |

| Aaron | AR00IJX4-1g |

5-(Bromomethyl)thiazole hydrobromide |

956003-84-2 | 95% | 1g |

$1479.00 | 2025-02-17 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y97373-1g |

5-(broMoMethyl)thiazole hydrobroMide |

956003-84-2 | 95% | 1g |

¥5200.00 | 2023-09-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750552-1g |

5-(Bromomethyl)thiazole hydrobromide |

956003-84-2 | 98% | 1g |

¥15434.00 | 2024-04-24 | |

| 1PlusChem | 1P00IJOS-2.5g |

5-(Bromomethyl)thiazole hydrobromide |

956003-84-2 | 95% | 2.5g |

$2622.00 | 2024-04-19 |

5-(bromomethyl)-1,3-thiazole hydrobromide 関連文献

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Ekaterina A. Elfimova,Alexey O. Ivanov Nanoscale, 2019,11, 21834-21846

956003-84-2 (5-(bromomethyl)-1,3-thiazole hydrobromide) 関連製品

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 1376259-14-1(3-Pyridinecarboxaldehyde, 5-(3,5-dimethyl-4-isoxazolyl)-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

推奨される供給者

Amadis Chemical Company Limited

(CAS:956003-84-2)5-(bromomethyl)-1,3-thiazole hydrobromide

清らかである:99%

はかる:1g

価格 ($):1418.0